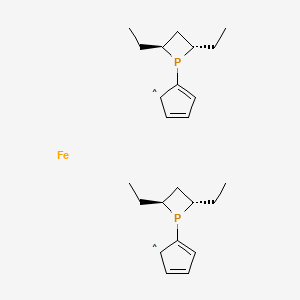
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one, also known as 3-APM, is an organic compound that has been studied for its potential applications in the field of scientific research. The compound is an indolinone-type heterocyclic organic compound and is a derivative of indole. It is a highly versatile molecule that has been studied for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one has been studied for its potential applications in the field of scientific research. The compound has been found to be a useful building block for the synthesis of a variety of organic compounds, including heterocyclic organic compounds, pharmaceuticals, and agrochemicals. Additionally, 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one has been studied for its potential applications in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, in order to exert its effects. It is believed that the compound binds to specific sites on proteins and enzymes, which then modulate the activity of the proteins and enzymes.
Biochemical and Physiological Effects
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one has been found to have a variety of biochemical and physiological effects. The compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects in various cell lines and animal models. Additionally, the compound has been found to have immunomodulatory, anti-bacterial, and anti-fungal effects.
Advantages and Limitations for Lab Experiments
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is commercially available. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one in laboratory experiments. The compound has a low solubility in aqueous solutions, which can limit its usefulness in certain types of experiments. Additionally, the compound is highly toxic and should be handled with caution.
Future Directions
There are several potential future directions for the use of 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one in scientific research. One potential direction is to further explore the compound’s mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to explore the compound’s potential applications in the fields of organic synthesis, biochemistry, and pharmacology. Finally, further research could be conducted to explore the compound’s potential applications in the fields of agriculture and food science.
Synthesis Methods
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one can be synthesized using a variety of methods. One of the most common methods involves the condensation of 4-methoxyphenylacetone with 4-phenoxybenzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction yields 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one as the main product. Other methods for synthesizing 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one include the reaction of 4-methoxyphenylacetone with 4-phenoxybenzaldehyde in the presence of a base catalyst such as potassium carbonate, and the reaction of 4-methoxyphenylacetone with 4-phenoxybenzaldehyde in the presence of a strong base such as sodium hydroxide.
properties
IUPAC Name |
1-(4-methoxybenzoyl)-3-(4-phenoxyphenyl)iminoindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O4/c1-33-21-15-11-19(12-16-21)27(31)30-25-10-6-5-9-24(25)26(28(30)32)29-20-13-17-23(18-14-20)34-22-7-3-2-4-8-22/h2-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINXSRVQYMLVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)


![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)

